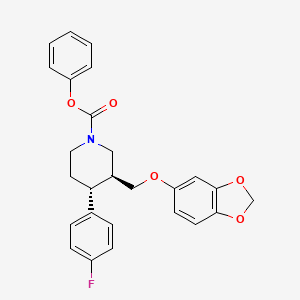

![molecular formula C14H21N3O2 B3119833 Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate CAS No. 255706-13-9](/img/structure/B3119833.png)

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate

Übersicht

Beschreibung

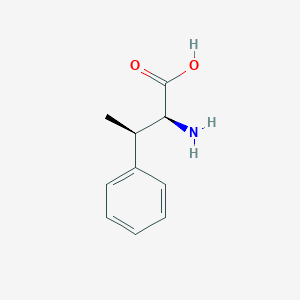

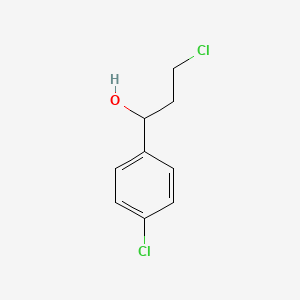

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is a chemical compound with the molecular formula C14H21N3O2 . It is an impurity of Dabigatran, a potent anticoagulant .

Synthesis Analysis

A process for the preparation of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts has been developed . This compound is used as an intermediate in the synthesis of N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-,ethyl ester, methanesulfonate, also known as Dabigatran etexilate mesylate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H21N3O2.Physical And Chemical Properties Analysis

The molecular weight of this compound is 263.34 . The hydrochloride form of this compound has a molecular weight of 299.79600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

- Electrophilic amination of substituted aromatic carbamates, including the likes of Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate, has been studied using polyphosphoric acid as a catalyst. This process is important for the synthesis of various carbamate derivatives, which have applications in medicinal chemistry and materials science (Velikorodov et al., 2020).

Biological Monitoring and Metabolism

- Studies on compounds like Phenmedipham, which are structurally related to this compound, have focused on understanding their metabolism in biological systems. This includes investigating the formation of various metabolites following exposure to these compounds (Schettgen et al., 2001).

Antimitotic Agents

- Research on the antimitotic properties of carbamate derivatives has highlighted the potential of these compounds in the development of new anticancer therapies. Such studies often explore the biological activities of various isomers and derivatives of carbamates (Temple & Rener, 1992).

Synthesis of Biologically Active Compounds

- The synthesis of tert-butyl carbamate derivatives, which are structurally similar to this compound, plays a crucial role in the development of biologically active compounds. This includes the synthesis of key intermediates for drugs like omisertinib (Zhao et al., 2017).

DNA Interaction and Docking Studies

- Carbamate derivatives have been investigated for their ability to interact with DNA, which is a crucial aspect for the development of novel drug candidates. Studies often include synthesis of Schiff base ligands derived from carbamates and examining their metal complexes for potential applications in medicine (Kurt et al., 2020).

Bioreductive Prodrugs

- Carbamates like 4-Nitrobenzyl carbamates have been explored as triggers for bioreductive drugs. These studies focus on understanding the kinetics of fragmentation and release of active drugs, which is crucial for designing effective cancer therapies (Hay et al., 1999).

Enzyme Reaction Monitoring

- The development of self-immolative linkers based on carbamates has been a focus of research for fluorescence monitoring of enzyme reactions. These studies are significant for understanding enzymatic processes and developing diagnostic tools (Nakamura et al., 2020).

Photoreactive Polyimides

- The synthesis of photosensitive polyimides involving carbamate linkages highlights the application of carbamates in materials science, particularly in developing materials with specific optical properties (Rames-Langlade et al., 1997).

Alzheimer's Disease Treatment

- Carbamate derivatives have been studied for their potential in treating Alzheimer's disease by combining inhibitory activities against both acetylcholine esterase and monoamine oxidase. Such research is crucial for developing new therapeutic agents for neurodegenerative diseases (Sterling et al., 2002).

Wirkmechanismus

Target of Action

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is an impurity of the antithrombotic drug Dabigatran Etexilate . Dabigatran Etexilate is a nonpeptide direct thrombin inhibitor . Therefore, it can be inferred that the primary target of this compound could be thrombin, a key enzyme in the coagulation cascade.

Eigenschaften

IUPAC Name |

hexyl N-[amino-(4-aminophenyl)methylidene]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEVYUOYQNDIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

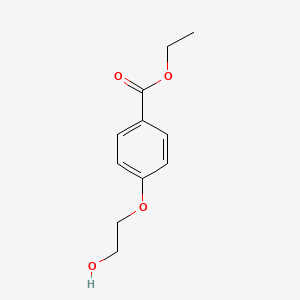

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B3119755.png)

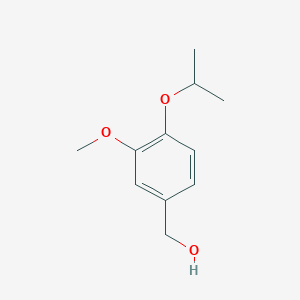

![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)

![Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3119795.png)

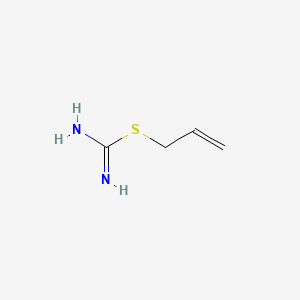

![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)